molecular formula C20H23N5O2 B4899727 2-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-N-[2-(5-methyl-1H-imidazol-2-yl)ethyl]-1,3-oxazole-4-carboxamide

2-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-N-[2-(5-methyl-1H-imidazol-2-yl)ethyl]-1,3-oxazole-4-carboxamide

Cat. No.: B4899727
M. Wt: 365.4 g/mol
InChI Key: OGSGGPKIZDZORJ-UHFFFAOYSA-N
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Description

2-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-N-[2-(5-methyl-1H-imidazol-2-yl)ethyl]-1,3-oxazole-4-carboxamide is a complex organic compound that features a unique combination of isoquinoline, imidazole, and oxazole moieties. This compound is of significant interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities and applications.

Properties

IUPAC Name

2-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-N-[2-(5-methyl-1H-imidazol-2-yl)ethyl]-1,3-oxazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N5O2/c1-14-10-22-18(23-14)6-8-21-20(26)17-13-27-19(24-17)12-25-9-7-15-4-2-3-5-16(15)11-25/h2-5,10,13H,6-9,11-12H2,1H3,(H,21,26)(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGSGGPKIZDZORJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(N1)CCNC(=O)C2=COC(=N2)CN3CCC4=CC=CC=C4C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-N-[2-(5-methyl-1H-imidazol-2-yl)ethyl]-1,3-oxazole-4-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the isoquinoline and imidazole intermediates, followed by their coupling with the oxazole moiety.

    Isoquinoline Intermediate Synthesis: The isoquinoline intermediate can be synthesized through the Pictet-Spengler reaction, where a β-phenylethylamine derivative reacts with an aldehyde under acidic conditions to form the isoquinoline ring.

    Imidazole Intermediate Synthesis: The imidazole intermediate is prepared by the Debus-Radziszewski imidazole synthesis, which involves the condensation of a 1,2-dicarbonyl compound, an aldehyde, and an amine.

    Coupling Reaction: The final step involves the coupling of the isoquinoline and imidazole intermediates with the oxazole moiety. This is typically achieved through a nucleophilic substitution reaction, where the carboxamide group is introduced.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput screening for reaction conditions, continuous flow reactors for efficient mixing, and purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the isoquinoline and imidazole rings, leading to the formation of N-oxides.

    Reduction: Reduction reactions can occur at the oxazole ring, converting it to a dihydro-oxazole derivative.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the carboxamide group, where various nucleophiles can replace the amide nitrogen.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions.

Major Products

    Oxidation: N-oxides of isoquinoline and imidazole.

    Reduction: Dihydro-oxazole derivatives.

    Substitution: Various substituted amides, thiolamides, and alcoholamides.

Scientific Research Applications

2-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-N-[2-(5-methyl-1H-imidazol-2-yl)ethyl]-1,3-oxazole-4-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as a biochemical probe to investigate cellular processes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.

    Industry: Utilized in the development of new materials and as a catalyst in organic reactions.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes and receptors. The isoquinoline and imidazole moieties can bind to active sites of enzymes, inhibiting their activity. The oxazole ring may interact with receptor sites, modulating signal transduction pathways. These interactions lead to the compound’s observed biological effects, such as inhibition of cell proliferation or induction of apoptosis.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3,4-dihydro-1H-isoquinolin-2-yl)-1-(2-hydroxy-phenyl)-ethanone
  • 2-(3,4-dihydro-1H-isoquinolin-2-yl)-1-(4-methoxy-phenyl)-ethanone
  • 1-(2-hydroxy-phenyl)-2-(4-methyl-3,4-dihydro-1H-isoquinolin-2-yl)-ethanone

Uniqueness

The uniqueness of 2-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-N-[2-(5-methyl-1H-imidazol-2-yl)ethyl]-1,3-oxazole-4-carboxamide lies in its combination of three distinct heterocyclic rings, which confer a diverse range of chemical reactivity and biological activity. This makes it a versatile compound for various applications in research and industry.

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